molecular formula C9H9NOS B1307256 2-Methyl-2H-1,4-benzothiazin-3(4H)-one CAS No. 7028-57-1

2-Methyl-2H-1,4-benzothiazin-3(4H)-one

Cat. No. B1307256
CAS RN: 7028-57-1
M. Wt: 179.24 g/mol
InChI Key: MCEOSIYJRZMQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .


Molecular Structure Analysis

The molecular formula of 2-Methyl-2H-1,4-benzothiazin-3(4H)-one is C9H9NOS . Its molecular weight is 179.24 .

Safety and Hazards

2-Methyl-2H-1,4-benzothiazin-3(4H)-one is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of inhalation, skin contact, or eye contact, specific first-aid measures are recommended .

properties

IUPAC Name

2-methyl-4H-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEOSIYJRZMQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396661
Record name ST053551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2H-1,4-benzothiazin-3(4H)-one

CAS RN

7028-57-1
Record name ST053551
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the known biological activities of 2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives?

A1: Research indicates that compounds containing the 2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one moiety exhibit promising antibacterial and antifungal properties. Specifically, they demonstrate good inhibition against Gram-positive bacteria and various fungi. [, ]

Q2: How are 2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives synthesized?

A2: A key synthetic route for these compounds is the Smiles rearrangement. This reaction, often facilitated by microwave irradiation, allows for a one-pot synthesis starting from (S)-2-chloropropionic acid. [, ] This method offers advantages in terms of efficiency and yield compared to conventional synthetic methods.

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